Procyanidin B4
Overview
Description
Procyanidin B4 is a B-type proanthocyanidin, specifically a dimer composed of catechin and epicatechin units linked by a 4→8 bond. This compound is naturally found in various plant sources, including the pericarp of litchi, grape seeds, and beer . Procyanidins are known for their antioxidant properties and potential health benefits, making them a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Procyanidin B4 can be synthesized through the condensation of flavan-3-ol units. The synthesis involves the formation of an interflavan bond between the catechin and epicatechin units. The reaction conditions typically require an acidic environment to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as grape seeds and litchi pericarp. The extraction process includes solvent extraction, purification through chromatography, and crystallization. The choice of solvent and purification method can significantly affect the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Procyanidin B4 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents that can replace hydroxyl groups on the aromatic rings.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Procyanidin B4 has a wide range of scientific research applications due to its antioxidant, anti-inflammatory, and anticancer properties.
Chemistry: In chemistry, this compound is studied for its ability to act as a natural antioxidant, stabilizing free radicals and preventing oxidative damage.
Biology: In biological research, this compound is investigated for its role in modulating cellular signaling pathways, particularly those involved in inflammation and apoptosis.
Medicine: In medicine, this compound is explored for its potential therapeutic effects in treating cardiovascular diseases, cancer, and neurodegenerative disorders. Its ability to protect against oxidative stress and inflammation makes it a promising candidate for drug development.
Industry: In the food and cosmetic industries, this compound is used as a natural additive due to its antioxidant properties. It helps in preserving the quality and extending the shelf life of products .
Mechanism of Action
Procyanidin B4 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress. Additionally, this compound modulates various molecular targets and pathways, including:
Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB): Inhibition of this pathway reduces inflammation.
Mitogen-activated protein kinases (MAPKs): Modulation of these kinases affects cell proliferation and apoptosis.
Caspases: Activation of caspases leads to apoptosis in cancer cells
Comparison with Similar Compounds
Procyanidin B1: Composed of catechin and epicatechin units linked by a 4→8 bond.
Procyanidin B2: Composed of two epicatechin units linked by a 4→8 bond.
Procyanidin B3: Composed of two catechin units linked by a 4→8 bond.
Uniqueness: Procyanidin B4 is unique due to its specific combination of catechin and epicatechin units, which may confer distinct biological activities compared to other procyanidins. Its presence in specific natural sources like litchi pericarp and grape seeds also distinguishes it from other procyanidins .
Properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZJEEAOWLFHDH-VUGKQVTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183357 | |
Record name | Procyanidin B4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29106-51-2, 4852-22-6 | |
Record name | Procyanidin B4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29106-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Procyanidin B4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Procyanidin B4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROCYANIDIN B4, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OP8987K2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Procyanidin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013690 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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